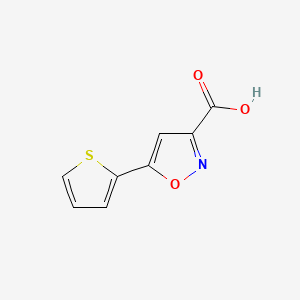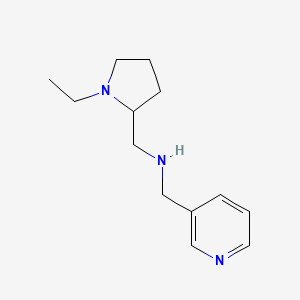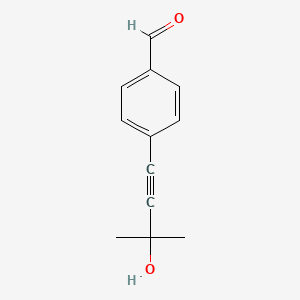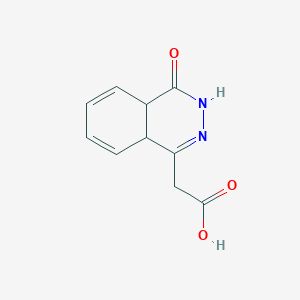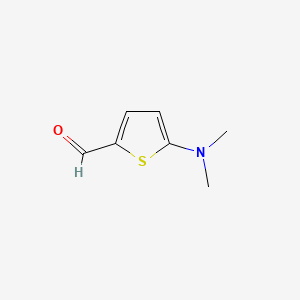![molecular formula C7H3N5O B1306601 2-アミノ-5-シアノピロロ[2,3-d]ピリミジン-4-オン CAS No. 1000576-55-5](/img/structure/B1306601.png)
2-アミノ-5-シアノピロロ[2,3-d]ピリミジン-4-オン
概要
説明
2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
科学的研究の応用
2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an antimicrobial and antiviral agent.
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
作用機序
Target of Action
The primary target of 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one Similar compounds have been synthesized as ligands of the histamine h4 receptor .
Mode of Action
The specific interaction of 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one It has been reported that similar compounds inhibit the inhibitory kappa b kinase α (ikkα), which plays a central role in the canonical nf-kb pathway .
Biochemical Pathways
The exact biochemical pathways affected by 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one Compounds with similar structures have been reported to affect the nf-kb pathways, which are regulated by the inhibitory κb kinases (ikks) .
Result of Action
The molecular and cellular effects of 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one Similar compounds have been reported to inhibit ikkα-driven p100 phosphorylation in the noncanonical nf-kb pathway without affecting ikkβ-dependent iκbα loss in the canonical pathway .
生化学分析
Cellular Effects
The effects of 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one on various cell types and cellular processes are profound. This compound influences cell function by inhibiting key signaling pathways that regulate cell proliferation, differentiation, and apoptosis. For instance, it has been observed to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis . Additionally, 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protein kinases, as mentioned earlier. This inhibition occurs through competitive binding to the ATP-binding site, which is essential for the kinase’s enzymatic activity. Additionally, this compound can induce conformational changes in the kinase, further preventing its activity. These interactions lead to downstream effects on cell signaling pathways, ultimately affecting cellular functions such as proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one have been studied over various time periods. The stability of this compound is relatively high, allowing it to maintain its inhibitory activity over extended periods . Degradation can occur under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that continuous exposure to 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one can lead to sustained inhibition of cell growth and induction of apoptosis in cancer cells .
Metabolic Pathways
2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This compound can also affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism . For example, it has been shown to inhibit glycolysis and oxidative phosphorylation, leading to reduced energy production in cancer cells .
Transport and Distribution
Within cells and tissues, 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . Studies have shown that 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one tends to accumulate in the cytoplasm and nucleus, where it exerts its inhibitory effects on protein kinases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one can be achieved through various methods. One common approach involves the condensation of 2,6-diaminopyrimidin-4(3H)-one with aromatic aldehydes and acetophenone derivatives in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . Another method involves the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate and malononitrile, followed by cyclization to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but differs in the substitution pattern, leading to different biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with variations in the ring structure and functional groups.
Uniqueness
2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-amino-4-oxopyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2H,(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOHWJIYWYQKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=O)C2=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391455 | |
| Record name | 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000576-55-5 | |
| Record name | 2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


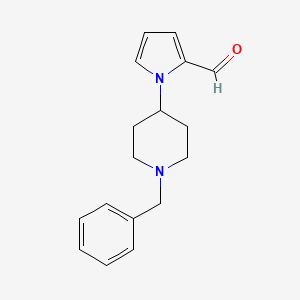
![1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid](/img/structure/B1306522.png)
